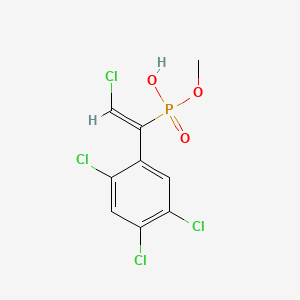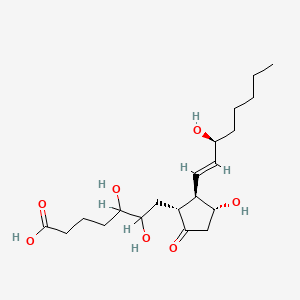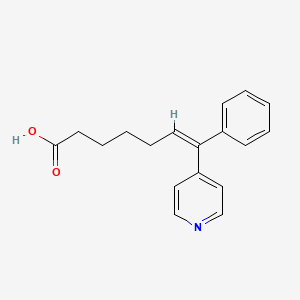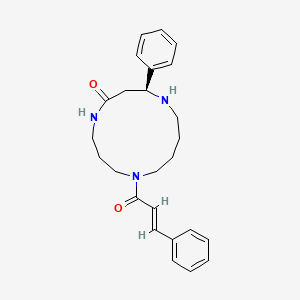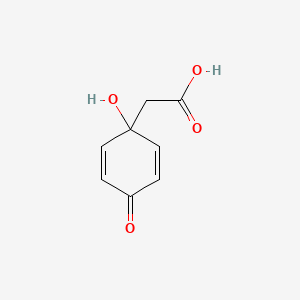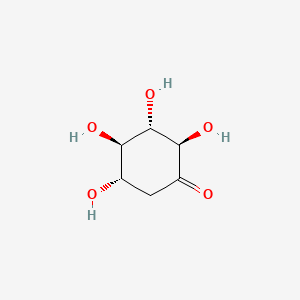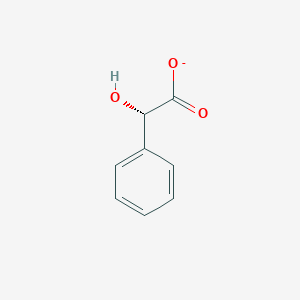
(S)-Mandelate
Descripción general
Descripción
(S)-mandelate is a mandelate. It is a conjugate base of a (S)-mandelic acid.
Aplicaciones Científicas De Investigación
Enzymatic Pathways and Molecular Biology
- Mandelate Pathway in Pseudomonas putida : The mandelate pathway in Pseudomonas putida involves enzymes like mandelate racemase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase. This pathway demonstrates the evolution of enzymes from preexisting metabolic pathways and has implications in microbial metabolism and biocatalysis (Tsou et al., 1990).
Enzyme Superfamily and Catalysis
- Enzyme Superfamily Involving (S)-Mandelate : A study found that enzymes like mandelate racemase are part of a diverse enzyme superfamily that catalyzes proton abstraction from carbon. This discovery highlights the versatility of enzyme activities and their evolutionary development (Babbitt et al., 1995).
Substrate Spectrum and Biotransformations
- Biotransformation Potential of Mandelate Racemase : Mandelate racemase is known for its stability and substrate tolerance, making it an ideal candidate for racemizing non-natural α-hydroxycarboxylic acids in biotransformation processes (Felfer et al., 2005).
Microbial Metabolism and Diversity
- Diversity in Mandelate Metabolism : The diverse ways microorganisms metabolize mandelate and its analogues are significant for understanding evolutionary pathways and environmental adaptations (Fewson, 1988).
Biocatalytic Applications
- Enantioconvergent Separation : (S)-Mandelate can be used in enantioconvergent separation processes, showcasing its potential in producing chiral compounds for pharmaceutical applications (Choi et al., 2007).
Genetic Studies and Enzyme Synthesis
- Genetic Aspects of Mandelate Pathway : Studies on Pseudomonas putida reveal insights into the genetic regulation of the mandelate pathway, providing a deeper understanding of microbial gene regulation (Hegeman, 1966).
Enzyme Mechanism and Active Site Studies
- Active Site and Mechanistic Studies : Research on (S)-mandelate dehydrogenase from Pseudomonas putida offers insights into enzyme mechanisms and active site dynamics, crucial for enzyme engineering and biocatalysis (Lehoux & Mitra, 1999).
Transport and Synthesis in Microorganisms
- Mandelate Transport and Synthesis : Studies indicate the synthesis of a protein in Pseudomonas putida that acts as an active transport factor for mandelate, emphasizing the role of transport mechanisms in microbial metabolism (Higgins & Mandelstam, 1972).
Propiedades
Nombre del producto |
(S)-Mandelate |
|---|---|
Fórmula molecular |
C8H7O3- |
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1/t7-/m0/s1 |
Clave InChI |
IWYDHOAUDWTVEP-ZETCQYMHSA-M |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](C(=O)[O-])O |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)[O-])O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



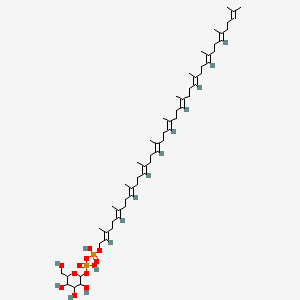
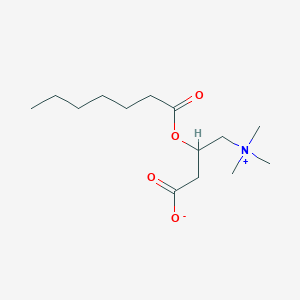
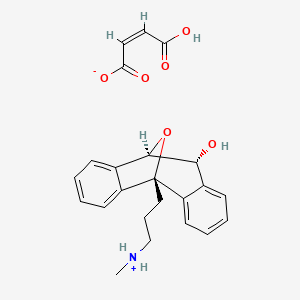
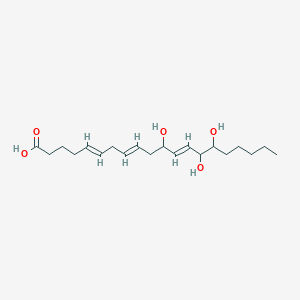
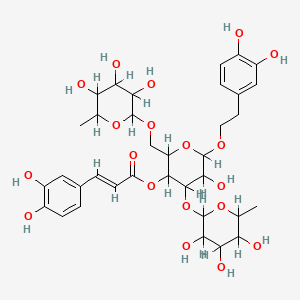
![1-[(9Z)-octadecenyl]-2-hexadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1235243.png)
